
2-Amino-6-fluorobenzene-1-thiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-fluorobenzene-1-thiol hydrochloride is an organic compound with the molecular formula C₆H₆NFS·HCl. It is a derivative of benzene, featuring an amino group at the second position, a fluorine atom at the sixth position, and a thiol group at the first position. This compound is often used in pharmaceutical testing and research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluorobenzene-1-thiol hydrochloride typically involves the introduction of the amino, fluorine, and thiol groups onto a benzene ring. One common method is through a multi-step process that includes nitration, reduction, halogenation, and thiolation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-fluorobenzene-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
2-Amino-6-fluorobenzene-1-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-6-fluorobenzene-1-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-chlorobenzene-1-thiol hydrochloride
- 2-Amino-6-bromobenzene-1-thiol hydrochloride
- 2-Amino-6-iodobenzene-1-thiol hydrochloride
Uniqueness
Compared to its analogs, 2-Amino-6-fluorobenzene-1-thiol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can affect the compound’s reactivity, making it suitable for specific applications where other halogenated analogs may not be as effective .
Propriétés
Formule moléculaire |
C6H7ClFNS |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
2-amino-6-fluorobenzenethiol;hydrochloride |
InChI |
InChI=1S/C6H6FNS.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H |
Clé InChI |
HIRNYIWAMWRCJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)S)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



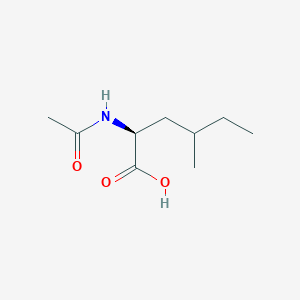
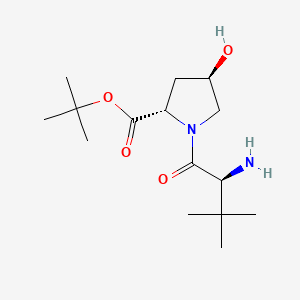

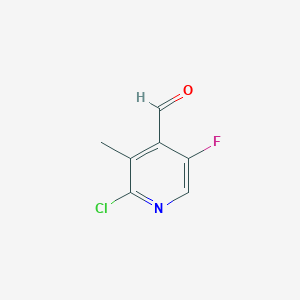


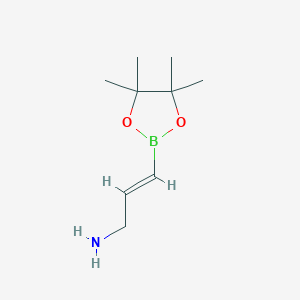


![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)
![3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)
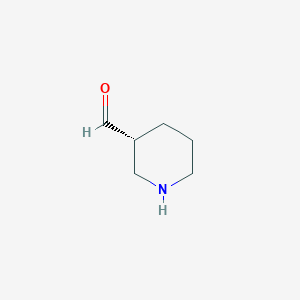
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
